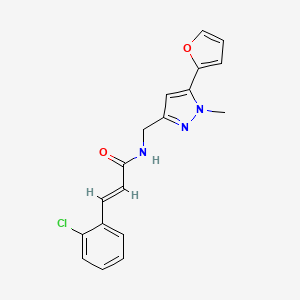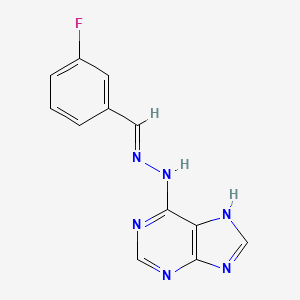
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the azomethine group (R–CH=NR’), which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine typically involves the condensation reaction between 3-fluorobenzaldehyde and a hydrazine derivative. A common method includes the following steps:
Reactants: Equimolar quantities of 3-fluorobenzaldehyde and the hydrazine derivative.
Solvent: Ethanol is often used as the solvent.
Catalyst: A catalyst such as tungsten oxide modified AlTUD-1 can be used to enhance the reaction yield.
Conditions: The reaction mixture is refluxed at 80°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
科学研究应用
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe to study various biological processes due to its ability to interact with biomolecules.
作用机制
The mechanism of action of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
- (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine
- (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
Uniqueness
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is unique due to its purine backbone, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. This structural feature may confer specific biological activities and interactions that are distinct from other hydrazone derivatives .
属性
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6/c13-9-3-1-2-8(4-9)5-18-19-12-10-11(15-6-14-10)16-7-17-12/h1-7H,(H2,14,15,16,17,19)/b18-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJZXDMSBUDQY-BLLMUTORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
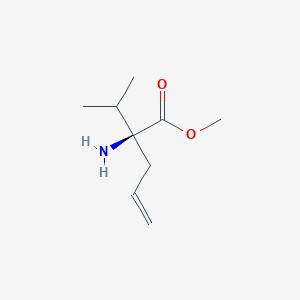
![3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010794.png)
![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B3010796.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)
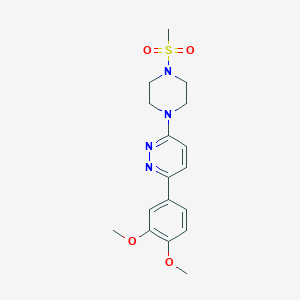
![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)
![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)
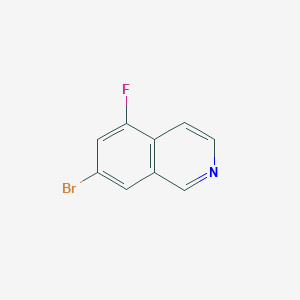
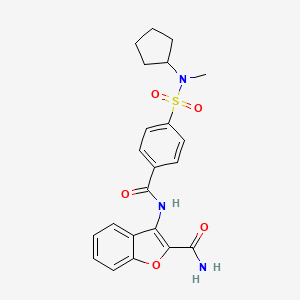
![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)
![2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B3010809.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)
